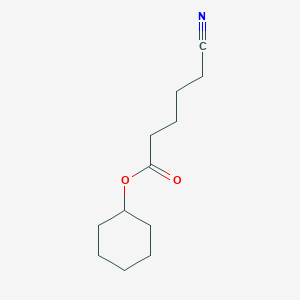

Cyclohexyl 5-cyanopentanoate

Description

Cyclohexyl 5-cyanopentanoate is an ester derivative featuring a cyclohexyl ester group and a cyano (-CN) substituent at the fifth carbon of the pentanoate backbone.

Properties

CAS No. |

62937-74-0 |

|---|---|

Molecular Formula |

C12H19NO2 |

Molecular Weight |

209.28 g/mol |

IUPAC Name |

cyclohexyl 5-cyanopentanoate |

InChI |

InChI=1S/C12H19NO2/c13-10-6-2-5-9-12(14)15-11-7-3-1-4-8-11/h11H,1-9H2 |

InChI Key |

KZGVIYSWGZODGI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCCCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Ester Group Variations

A key structural analog is prop-2-en-1-yl 5-cyclohexylpentanoate (allyl ester), which shares the 5-cyclohexylpentanoate backbone but differs in the ester group (allyl vs. cyclohexyl). Key differences include:

- Stability : Cyclohexyl esters are generally more hydrolytically stable than allyl esters due to reduced electrophilicity at the ester carbonyl.

| Compound Name | Molecular Formula | Molecular Weight | Ester Group | Key Functional Group |

|---|---|---|---|---|

| Cyclohexyl 5-cyanopentanoate | C₁₂H₁₉NO₂ | 209.29 g/mol | Cyclohexyl | Cyano (-CN) |

| Prop-2-en-1-yl 5-cyclohexylpentanoate | C₁₄H₂₂O₂ | 222.32 g/mol | Allyl | None |

Note: Molecular weight for this compound is calculated based on its formula; allyl ester data sourced from .

Impact of Cyano Substituent

The cyano group in this compound distinguishes it from non-cyano analogs. Comparisons with 5-Cyanoindole () highlight:

- Bioactivity: In LIMK inhibitors (), substituents like halides or stereochemical configurations influence potency and selectivity. While the cyano group’s role here is untested, its polarity may modulate target binding .

Stereochemical Considerations

demonstrates that cyclohexyl linker stereochemistry ((R,R) vs. (S,S)) in LIMK inhibitors drastically alters selectivity (e.g., 25-fold LIMK1 bias for (R,R)-configured compounds). Although this compound lacks a chiral center in its ester group, this underscores the broader principle that cyclohexyl group orientation can influence molecular interactions .

Molecular Weight and Functional Complexity

Compared to 5-{[3-(Cyclohexylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid (), this compound has a simpler structure:

- Molecular Weight : 209.29 g/mol vs. 420.57 g/mol ().

- Bioavailability : Lower molecular weight and fewer functional groups (e.g., absence of amide or thiophene rings) may improve metabolic stability and absorption .

Data Table: Comparative Analysis of Key Compounds

Q & A

Q. How can researchers ensure reproducibility when publishing synthesis protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.